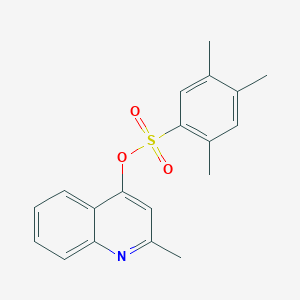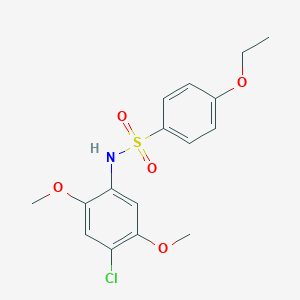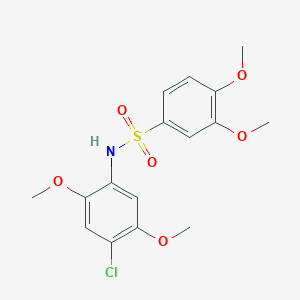![molecular formula C15H14ClNO2S B288845 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline](/img/structure/B288845.png)
1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline, also known as PD98059, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK). MEK is a crucial component of the MAPK signaling pathway, which plays a key role in regulating various cellular processes such as cell growth, differentiation, and survival. PD98059 has been shown to effectively block the activation of MEK and downstream MAPKs, making it a valuable tool for investigating the function of this pathway in various physiological and pathological conditions.
Mecanismo De Acción
1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline works by selectively inhibiting the activation of MEK, which is a crucial component of the MAPK pathway. MEK is responsible for phosphorylating and activating downstream MAPKs such as ERK1/2, which in turn regulate various cellular processes. By blocking the activation of MEK, this compound effectively prevents the activation of downstream MAPKs, leading to a disruption of the MAPK signaling pathway and the cellular processes it regulates.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the cell type and context in which it is used. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis (programmed cell death), potentially making it a useful anti-cancer agent. In neurons, this compound has been shown to regulate synaptic plasticity and contribute to the development of long-term potentiation (LTP), a process that is critical for learning and memory. This compound has also been implicated in the pathogenesis of neurodegenerative diseases, where it may contribute to the accumulation of toxic protein aggregates and the loss of neuronal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline has several advantages for use in laboratory experiments. It is a highly selective inhibitor of MEK, which allows for specific targeting of the MAPK pathway without affecting other signaling pathways. This compound is also relatively stable and easy to use, making it a convenient tool for investigating the role of the MAPK pathway in various cellular processes and diseases. However, there are also some limitations to the use of this compound. For example, it has been shown to have off-target effects on other signaling pathways in certain cell types, which may complicate the interpretation of experimental results. Additionally, the high selectivity of this compound means that it may not be effective in all cell types or contexts, and alternative inhibitors of the MAPK pathway may be required for certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline. One area of interest is the development of more potent and selective inhibitors of MEK and the MAPK pathway, which may have greater therapeutic potential for diseases such as cancer and neurodegeneration. Another area of interest is the investigation of the role of the MAPK pathway in other cellular processes and diseases, such as inflammation and immune function. Additionally, the use of this compound in combination with other inhibitors or drugs may provide new insights into the complex signaling networks that regulate cellular processes and diseases.
Métodos De Síntesis
1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylindole in the presence of a base, followed by a series of purification and isolation steps. The synthesis of this compound has been well-documented in the literature, and various modifications to the original procedure have been reported to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline has been extensively used in scientific research to investigate the role of the MAPK pathway in various cellular processes and diseases. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the MAPK pathway, making it a potential anti-cancer agent. This compound has also been used to study the role of the MAPK pathway in neuronal development and synaptic plasticity, as well as in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C15H14ClNO2S |
|---|---|
Peso molecular |
307.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H14ClNO2S/c1-11-10-12-4-2-3-5-15(12)17(11)20(18,19)14-8-6-13(16)7-9-14/h2-9,11H,10H2,1H3 |
Clave InChI |
NSDWNVMESZFLHB-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288764.png)

![2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)



![5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B288788.png)
![1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288791.png)

![1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B288800.png)



